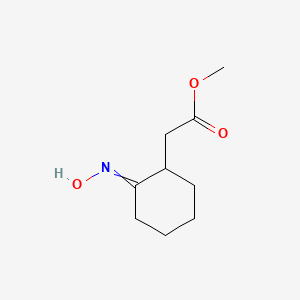
Methyl 2-(2-hydroxyiminocyclohexyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “Methyl 2-(2-hydroxyiminocyclohexyl)acetate” is known as α-pinene. α-pinene is a naturally occurring organic compound found in the oils of many species of coniferous trees, notably pine. It is a bicyclic monoterpene and is one of the most widely encountered terpenes in nature. α-pinene has a distinct pine-like aroma and is used in various applications, including as a chemical intermediate and in the fragrance industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
α-pinene can be synthesized through the catalytic hydrogenation of turpentine oil, which is a complex mixture of terpenes obtained from the distillation of pine resin. The process involves the use of a nickel-aluminum-molybdenum catalyst. The reaction conditions typically include temperatures ranging from 10°C to 80°C and treatment times of 0.5 to 3 hours. The reaction is then continued at elevated temperatures of 80°C to 105°C for an additional 1 to 12 hours .
Industrial Production Methods
In industrial settings, α-pinene is produced by the fractional distillation of turpentine oil. The process involves the separation of α-pinene from other terpenes based on their boiling points. The use of formaldehyde-modified Raney nickel catalysts has been shown to improve the yield and selectivity of α-pinene, achieving yields greater than 95% and selectivity greater than 95% .
Analyse Chemischer Reaktionen
Types of Reactions
α-pinene undergoes various chemical reactions, including:
Oxidation: α-pinene can be oxidized to form compounds such as verbenone and pinene oxide.
Reduction: Catalytic hydrogenation of α-pinene produces cis-pinane.
Substitution: α-pinene can undergo halogenation reactions to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a nickel catalyst is commonly used.
Substitution: Halogenation reactions typically use halogens such as chlorine or bromine.
Major Products
Oxidation: Verbenone, pinene oxide.
Reduction: Cis-pinane.
Substitution: Halogenated derivatives of α-pinene.
Wissenschaftliche Forschungsanwendungen
α-pinene has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including its use in aromatherapy.
Industry: Used in the production of fragrances, flavors, and as a solvent in the chemical industry.
Wirkmechanismus
The mechanism of action of α-pinene involves its interaction with various molecular targets and pathways. α-pinene is known to modulate the activity of certain enzymes and receptors, contributing to its antimicrobial and anti-inflammatory effects. It can inhibit the growth of certain bacteria and fungi by disrupting their cell membranes. Additionally, α-pinene has been shown to interact with the central nervous system, potentially influencing neurotransmitter release and receptor activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
β-pinene: Another monoterpene found in pine resin, similar in structure but with different stereochemistry.
Limonene: A monoterpene found in citrus oils, with a distinct citrus aroma.
Camphene: A bicyclic monoterpene similar to α-pinene, found in essential oils.
Uniqueness
α-pinene is unique due to its high abundance in nature and its distinct pine-like aroma. It is also highly versatile, with applications ranging from chemical synthesis to therapeutic uses. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
methyl 2-(2-hydroxyiminocyclohexyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-13-9(11)6-7-4-2-3-5-8(7)10-12/h7,12H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATYIKMVHDGSFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCCC1=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
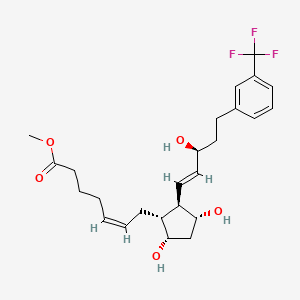
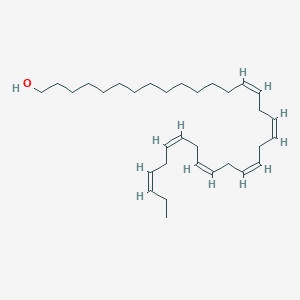

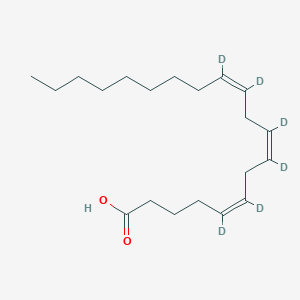
![(5E)-5-[(3aR,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3S,4R)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B7943274.png)
![(5E)-5-[(3aR,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B7943275.png)
![3-[3-(4-Methoxyphenyl)-1-oxo-2-propen-1-yl]-4-phenyl-2(1H)-quinolinone](/img/structure/B7943282.png)
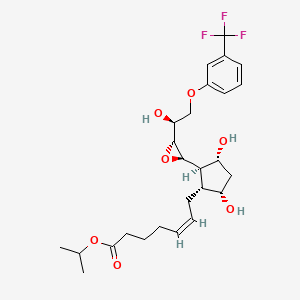
![Cyclo[(2S)-2-amino-8-oxodecanoyl-1-methoxy-L-tryptophyl-L-isoleucyl-(2R)-2-piperidinecarbonyl]](/img/structure/B7943286.png)
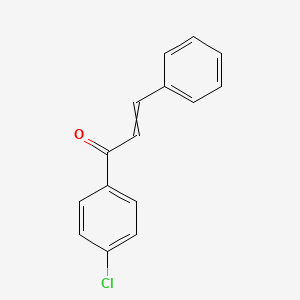
![tert-butyl N-{3-[methoxy(methyl)carbamoyl]naphthalen-2-yl}carbamate](/img/structure/B7943299.png)
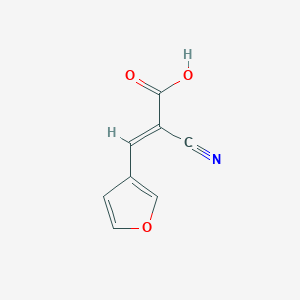

![5-[(4-{2-[Methyl(pyridin-2-yl)amino]ethoxy}phenyl)methyl]-1,3-thiazolidine-2,4-dione; but-2-enedioic acid](/img/structure/B7943331.png)
